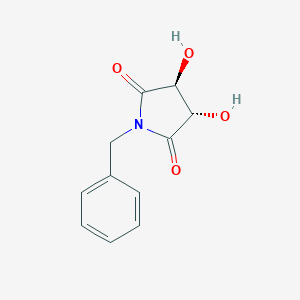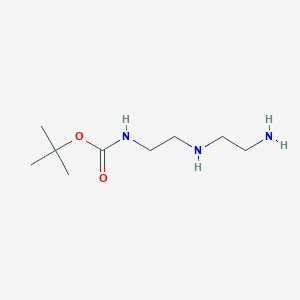
N1-Boc-二亚乙基三胺
描述
Tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate is a useful research compound. Its molecular formula is C9H21N3O2 and its molecular weight is 203.28 g/mol. The purity is usually 95%.
The exact mass of the compound tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- N1-Boc-二亚乙基三胺是一种受保护的构建模块,用于合成组合化学中的支架。它充当交联剂,促进聚合物网络的形成。 研究人员利用它来创建具有定制性能的新型材料,例如水凝胶、药物递送系统和涂层 .
- 该化合物的胺基团可以与金属离子配位,使其在金属络合研究中非常有用。研究人员探索了它作为螯合剂在生物和环境环境中捕获和转运金属离子的潜力。 应用包括金属提取、催化和成像剂 .
- N1-Boc-二亚乙基三胺是多胺合成的前体。多胺在细胞生长、基因表达和应激反应中起着至关重要的作用。研究人员调查了它们对癌症、神经退行性疾病和炎症的影响。 该化合物有助于理解多胺代谢和设计基于多胺的疗法 .
- 研究人员探索将N1-Boc-二亚乙基三胺作为药物递送系统的一部分。通过改变其结构,他们可以连接药物分子或靶向配体。这些系统提高了药物的溶解度、稳定性和对特定组织的靶向递送。 应用包括癌症治疗、抗菌剂和基因递送 .
- 药物化学家使用N1-Boc-二亚乙基三胺合成生物活性化合物。其通用的胺官能团允许进行多种转化。研究人员将其纳入药物候选物、放射性配体和酶抑制剂。 该化合物的稳定性和反应性使其在合成路线中非常有价值 .
- N1-Boc-二亚乙基三胺用于肽和蛋白质化学。研究人员利用它来引入官能团、修饰氨基酸或创建生物偶联物。 应用包括位点特异性标记、蛋白质工程和基于肽的治疗剂 .
聚合物化学中的交联剂
螯合剂和金属络合
多胺合成和生物学研究
药物递送系统
有机合成和药物化学
肽和蛋白质修饰的构建模块
总之,N1-Boc-二亚乙基三胺在各种科学研究中发挥着关键作用,涵盖聚合物化学、金属配位、药物递送、有机合成和生物偶联。 其多方面的应用促进了各个研究领域的进步 .如果您需要更多详细信息或有任何其他问题,请随时提问!
作用机制
Target of Action
N1-Boc-diethylenetriamine, also known as tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate or N1-Boc-2,2’-iminodiethylamine, is a triamine . It is primarily used as a linker in the synthesis of nucleotides and nucleobases . The primary targets of this compound are unactivated carbamates and ureas .
Mode of Action
N1-Boc-diethylenetriamine interacts with its targets through a chemoselective direct cleavage . The compound’s mode of action results in the cleavage of unactivated carbamates and ureas .
Biochemical Pathways
The biochemical pathways affected by N1-Boc-diethylenetriamine involve the synthesis of nucleotides and nucleobases . The compound serves as a building block in these pathways, facilitating the formation of complex structures . The downstream effects of these pathways include the production of nucleotides such as adenosine triphosphate (ATP) .
Pharmacokinetics
The compound’s molecular weight (20328 g/mol) and structure may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of N1-Boc-diethylenetriamine’s action is the effective cleavage of unactivated carbamates and ureas . This leads to the production of products in good yield . Additionally, the compound’s action facilitates the synthesis of nucleotides and nucleobases .
生化分析
Biochemical Properties
N1-Boc-diethylenetriamine has resonance energy transfer interactions with naphthalimide, hydrogen bonding interactions with adenosine, and fluorescence emission from the naphthalimide group . This suggests that N1-Boc-diethylenetriamine can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
It is known that N1-Boc-diethylenetriamine can be used to synthesize ATP , which is a crucial molecule in cellular metabolism and signaling pathways. Therefore, N1-Boc-diethylenetriamine may indirectly influence cell function by affecting ATP levels.
Molecular Mechanism
Its ability to interact with adenosine and naphthalimide suggests that it may bind to biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Given its role in ATP synthesis , it is likely that its effects on cellular function may change over time, depending on the stability and degradation of the compound.
Metabolic Pathways
N1-Boc-diethylenetriamine is involved in the synthesis of ATP , suggesting that it may interact with enzymes and cofactors in metabolic pathways related to ATP production.
Transport and Distribution
Given its role in ATP synthesis , it may be transported to sites where ATP production occurs.
Subcellular Localization
Given its role in ATP synthesis , it may be localized to mitochondria, where ATP production primarily occurs.
属性
IUPAC Name |
tert-butyl N-[2-(2-aminoethylamino)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O2/c1-9(2,3)14-8(13)12-7-6-11-5-4-10/h11H,4-7,10H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXGYFNJIMVFDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394379 | |
| Record name | N1-Boc-diethylenetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193206-49-4 | |
| Record name | N1-Boc-diethylenetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-Boc-2,2'-iminodiethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(5,6-Dihydro-4H-thieno[3,4-c]pyrrol-1-yl)ethanone](/img/structure/B64344.png)
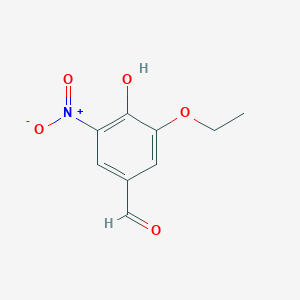
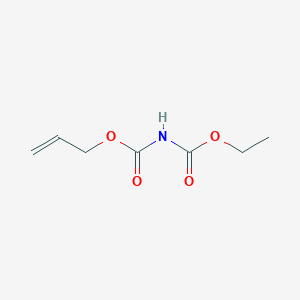
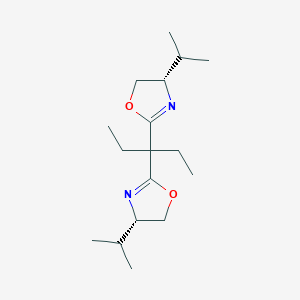


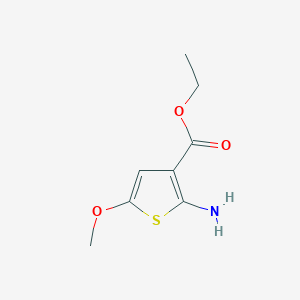
![1-(1H-Benzo[d]imidazol-4-yl)ethanone](/img/structure/B64361.png)

![5-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B64364.png)
